

Introduction: The Strategic Importance of 2-Aminonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminonicotinic acid

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2-Aminonicotinic acid, also known by its IUPAC name 2-aminopyridine-3-carboxylic acid, is a heterocyclic aromatic compound that serves as a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] Its structure is deceptively simple, featuring a pyridine ring substituted with two key functional groups: a carboxylic acid at position 3 and an amino group at position 2.[3] This specific arrangement of functional groups imparts a unique and versatile reactivity profile, making it an invaluable precursor for a wide array of complex bioactive molecules and functional materials.[4][5]

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the chemical behavior of **2-aminonicotinic acid**. We will dissect the distinct reactivity of its carboxylic acid, amino, and pyridine ring functionalities, explain the causality behind common synthetic transformations, and detail its significant role as a ligand in coordination chemistry. By grounding these principles in established experimental protocols and applications, this document aims to serve as a comprehensive technical resource for leveraging the full synthetic potential of this pivotal molecule.

Core Physicochemical and Structural Properties

A foundational understanding of **2-aminonicotinic acid** begins with its physical and structural characteristics. It is typically a white to off-white or light yellow crystalline powder.[6][7] X-ray diffraction studies have revealed that in its solid, crystalline phase, **2-aminonicotinic acid** exists as a zwitterion, where the acidic proton from the carboxylic group protonates the nitrogen atom of the pyridine ring.[8][9][10] This zwitterionic character, along with intra- and

intermolecular hydrogen bonding, influences its solubility and crystal packing.[10] In solution, its form depends on the solvent's nature; it exists as a neutral molecule in non-polar solvents and retains its zwitterionic form in polar protic solvents.[8][9]

Property	Value	Source
CAS Number	5345-47-1	[6]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1]
Molecular Weight	138.12 g/mol	[2]
Melting Point	295-297 °C (decomposes)	[1]
Boiling Point	342.3 °C at 760 mmHg	[1]
Density	1.417 g/cm ³	[1]
Solubility	Good solubility in water and polar solvents like DMSO and DMF; poor in non-polar solvents.	[6][7]

Synthesis of 2-Aminonicotinic Acid: Key Methodologies

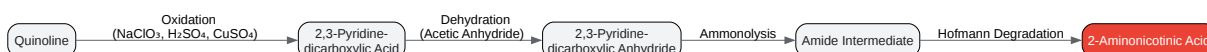
The accessibility of **2-aminonicotinic acid** is crucial for its widespread use. Several synthetic routes have been developed, each with specific advantages regarding starting material cost, scalability, and yield.

Route 1: Multi-step Synthesis from Quinoline

A robust, four-step method starting from the inexpensive and readily available quinoline has been optimized for large-scale preparation.[11][12] This pathway provides the final product with high purity (98% by HPLC) and an overall yield of up to 29%.[11]

- **Oxidation:** Quinoline is first oxidized to 2,3-pyridinedicarboxylic acid. The use of an oxidant system comprising NaClO₃, H₂SO₄, and CuSO₄ has been shown to be superior to traditional KMnO₄, improving the yield of this step to 65.2%.[11]

- Dehydration: The resulting dicarboxylic acid is treated with acetic anhydride, causing intramolecular dehydration to form 2,3-pyridinedicarboxylic anhydride.[11][12]
- Ammonolysis: The anhydride ring is opened via ammonolysis to generate the corresponding amide.[11]
- Hofmann Degradation: The final step involves a Hofmann degradation of the amide. This classic rearrangement reaction expels a carbonyl group and introduces the primary amino group at the C2 position, yielding the target **2-aminonicotinic acid**. [11][12]



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Caption: Synthesis of **2-Aminonicotinic Acid** from Quinoline.

Route 2: Nucleophilic Substitution from 2-Chloronicotinic Acid

A more direct approach involves the nucleophilic aromatic substitution of 2-chloronicotinic acid. [6] This method is conceptually simpler and can be highly efficient.

- Amination: 2-chloronicotinic acid is reacted with ammonia, where the amino group displaces the chloro substituent.
- Microwave-Assisted Synthesis: This reaction can be significantly accelerated using microwave irradiation. Optimal conditions for reacting 2-chloronicotinic acid with various amines have been identified, often using water as a solvent at elevated temperatures (e.g., 200°C), yielding a range of N-substituted **2-aminonicotinic acids**. [13]

Route 3: From 2-Chloro-3-trichloromethylpyridine

A patented industrial method utilizes 2-chloro-3-trichloromethylpyridine as the starting material, achieving a high total yield of 89.2% and a purity of 97%. [14]

- Amination: The starting material is first reacted with liquid ammonia under pressure to synthesize 2-amino-3-trichloromethylpyridine.[14]
- Hydrolysis: The trichloromethyl group of the intermediate is then hydrolyzed under alkaline conditions (e.g., sodium hydroxide) to the corresponding carboxylate salt.[14]
- Acidification: Finally, the pH is adjusted with a strong acid (e.g., HCl) to precipitate the final **2-aminonicotinic acid** product.[14]

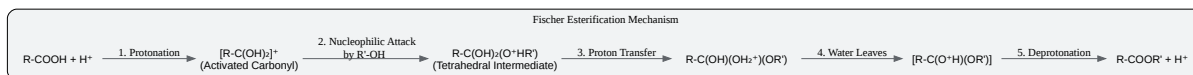
Dissecting the Reactivity of the Functional Groups

The unique chemical behavior of **2-aminonicotinic acid** stems from the interplay of its three distinct reactive sites: the carboxylic acid, the primary amine, and the pyridine ring.

Reactions of the Carboxylic Acid Group (-COOH)

The carboxylic acid group is a hub for nucleophilic acyl substitution reactions, enabling the synthesis of various derivatives.[15]

- Esterification: The carboxyl group can be readily esterified by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification).[15][16] This is a common strategy to protect the carboxylic acid or to modify the molecule's solubility and pharmacokinetic properties. The methyl ester of **2-aminonicotinic acid**, for instance, is a key intermediate for pharmaceuticals and agrochemicals.[17][18]
- Amide Formation: Direct conversion to an amide by reaction with an amine is challenging because the basic amine deprotonates the carboxylic acid, forming an unreactive carboxylate salt.[15][19] To overcome this, activating agents like dicyclohexylcarbodiimide (DCC) are employed. The DCC activates the carboxyl group, forming a good leaving group that is subsequently displaced by the amine to form the amide bond.[19] Boronic acids have also been explored as catalysts for amidation reactions.[20]
- Acid Chloride Formation: The hydroxyl portion of the carboxyl group can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl_2), yielding the highly reactive 2-amino-3-pyridinecarbonyl chloride.[19] This acid chloride is a versatile intermediate for synthesizing esters and amides under milder conditions.



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Caption: Generalized Mechanism of Fischer Esterification.

Reactions of the Amino Group (-NH₂)

The primary amino group at the C2 position is nucleophilic and can undergo a variety of common amine reactions.[3]

- **Acylation and Acetylation:** The amino group readily reacts with acid chlorides or anhydrides to form amides. For example, acetylation yields 2-acetamidonicotinic acid, a valuable building block in its own right.[12]
- **Alkylation:** The nitrogen can be alkylated, although controlling the degree of alkylation can be challenging.[3]
- **Diazotization:** Reaction with nitrous acid (HNO₂) can convert the primary amino group into a diazonium salt. This intermediate is often unstable but can be used in subsequent reactions, such as Sandmeyer reactions, to introduce a range of other functional groups.[16]

Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic aromatic substitution. However, its reactivity is modulated by the attached functional groups. The C2-amino group is a strong activating group, while the C3-carboxylic acid group is deactivating. This push-pull electronic effect directs the regioselectivity of substitution reactions.

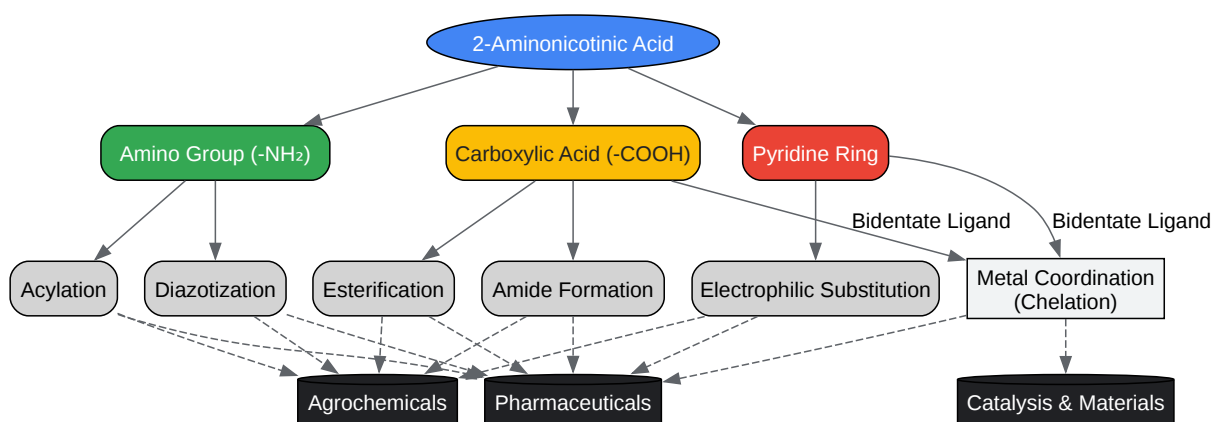
- **Electrophilic Substitution:** Halogenation, such as bromination, can be achieved. For example, treating **2-aminonicotinic acid** with bromine in glacial acetic acid leads to the substitution of

a hydrogen atom on the pyridine ring with a bromine atom.[7] The activating effect of the amino group facilitates this reaction.

Coordination Chemistry: A Versatile Ligand

The molecular architecture of **2-aminonicotinic acid** makes it an excellent ligand in coordination chemistry.[4] It can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered chelate ring.[21] This chelating ability allows it to form stable complexes with a wide range of transition metal ions, including Co(II), Fe(III), Ni(II), Cu(II), Zn(II), and Ag(I).[22]

The stoichiometry of these complexes is typically 1:2 (metal:ligand), though 1:1 ratios are also observed, for instance with Ag(I) and Mn(II).[1][22] These metal complexes are not mere curiosities; they often exhibit significant and varied biological activities, including antibacterial, antifungal, and nematocidal properties.[22] For example, silver and zinc complexes of **2-aminonicotinic acid** have shown high activity against *Bacillus subtilis* and *Bacillus licheniformis*, respectively.[22] This dual functionality—a synthetic building block and a versatile ligand—opens avenues for its use in bioinorganic chemistry and the development of novel metallodrugs.[4][23]



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Caption: Reactivity and Application Pathways of **2-Aminonicotinic Acid**.

Experimental Protocols: Practical Methodologies

To translate theory into practice, this section provides representative, step-by-step protocols for key transformations of **2-aminonicotinic acid**.

Protocol 1: Synthesis of 2-Aminonicotinic Acid via Hydrolysis

This protocol is adapted from a patented method for the hydrolysis of an intermediate to the final product.^[14]

Starting Material: 2-amino-3-trichloromethylpyridine

- **Reaction Setup:** In a suitable reaction vessel, dissolve 2-amino-3-trichloromethylpyridine in a 2M solution of sodium hydroxide (e.g., 1L).
- **Hydrolysis:** Heat the mixture to approximately 70°C and maintain this temperature with stirring for 4 hours.
- **Concentration:** After the hydrolysis is complete, cool the reaction mixture and remove approximately half of the water under reduced pressure.
- **Precipitation:** Cool the remaining solution and carefully adjust the pH to 3-5 using concentrated hydrochloric acid. A white solid of **2-aminonicotinic acid** will precipitate.
- **Isolation:** Collect the solid product by filtration.
- **Purification:** Wash the filtered solid with water to remove any residual salts and then dry thoroughly to obtain the final product.

Protocol 2: Bromination of the Pyridine Ring

This protocol describes an electrophilic substitution reaction on the pyridine ring.^[7]

Starting Material: **2-aminonicotinic acid**

- **Reaction Setup:** In a 1000 mL three-necked flask equipped with a stirrer, add **2-aminonicotinic acid** (100 g, 724 mmol) and glacial acetic acid (500 mL). Cool the mixture in an ice-water bath.
- **Reagent Addition:** While stirring, slowly add liquid bromine (37.1 mL, 724 mmol) dropwise to the reaction system.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to return to room temperature. Then, heat the mixture to reflux and maintain for 5 hours.
- **Isolation:** A yellow solid will precipitate during the reaction. After the reflux period, cool the mixture and filter the solid.
- **Purification:** Wash the collected solid first with glacial acetic acid (100 mL) and then with water (50 mL) to remove residual acetic acid. Dry the product to obtain the brominated derivative.

Conclusion

2-Aminonicotinic acid is a molecule of significant strategic value, defined by the rich and distinct chemistry of its constituent functional groups. The carboxylic acid moiety offers a gateway to esters, amides, and other acyl derivatives, while the nucleophilic amino group provides a site for acylation and alkylation. The pyridine ring, activated by the amino group, participates in electrophilic substitution and, critically, acts in concert with the carboxylate to form stable chelate complexes with a host of metal ions. This multifaceted reactivity makes **2-aminonicotinic acid** a powerful and versatile building block, enabling the synthesis of diverse structures for applications spanning pharmaceuticals, agrochemicals, and materials science.[4] [6] A thorough understanding of its chemical personality is paramount for any scientist seeking to harness its full potential in the design and creation of novel molecules.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Aminonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027923#2-aminonicotinic-acid-chemical-reactivity-and-functional-groups]

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